molecular formula C13H13N3O B7538106 N-cyclopropyl-4-imidazol-1-ylbenzamide

N-cyclopropyl-4-imidazol-1-ylbenzamide

Cat. No. B7538106
M. Wt: 227.26 g/mol
InChI Key: LHXDQPBPBBDJOK-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-imidazol-1-ylbenzamide, also known as CPIB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has gained attention due to its ability to modulate the activity of a specific ion channel, the transient receptor potential vanilloid 1 (TRPV1) channel.

Mechanism of Action

N-cyclopropyl-4-imidazol-1-ylbenzamide binds to a specific site on the TRPV1 channel, known as the vanilloid binding site. This binding results in a conformational change in the channel, leading to a decrease in its activity. N-cyclopropyl-4-imidazol-1-ylbenzamide has been shown to be a non-competitive antagonist of the TRPV1 channel, meaning that it does not compete with the channel's natural ligands for binding.
Biochemical and Physiological Effects
N-cyclopropyl-4-imidazol-1-ylbenzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-cyclopropyl-4-imidazol-1-ylbenzamide reduces the activity of TRPV1 in a dose-dependent manner. This reduction in activity is accompanied by a decrease in the release of inflammatory mediators, such as prostaglandins and cytokines. In vivo studies have shown that N-cyclopropyl-4-imidazol-1-ylbenzamide reduces pain responses in animal models of inflammatory and neuropathic pain.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopropyl-4-imidazol-1-ylbenzamide in lab experiments is its specificity for the TRPV1 channel. This allows researchers to study the channel's function without interference from other ion channels. Another advantage is that N-cyclopropyl-4-imidazol-1-ylbenzamide is a reversible antagonist, meaning that its effects can be easily reversed by washing the cells or tissues. However, one limitation of using N-cyclopropyl-4-imidazol-1-ylbenzamide is that it has a relatively short half-life, meaning that it may need to be administered frequently to maintain its effects.

Future Directions

There are several future directions for research on N-cyclopropyl-4-imidazol-1-ylbenzamide. One area of interest is the development of more potent and selective TRPV1 antagonists based on the structure of N-cyclopropyl-4-imidazol-1-ylbenzamide. Another area of interest is the investigation of the potential therapeutic applications of N-cyclopropyl-4-imidazol-1-ylbenzamide and other TRPV1 antagonists in the treatment of pain and inflammation. Additionally, research could focus on the role of TRPV1 in other physiological processes, such as thermoregulation and metabolism.

Synthesis Methods

The synthesis of N-cyclopropyl-4-imidazol-1-ylbenzamide involves the reaction of 4-imidazol-1-ylbenzoic acid with cyclopropylamine. This reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-cyclopropyl-4-imidazol-1-ylbenzamide.

Scientific Research Applications

N-cyclopropyl-4-imidazol-1-ylbenzamide has been primarily used in scientific research to study the TRPV1 channel. This ion channel is involved in the detection of pain, heat, and inflammation, making it a promising target for the development of analgesic drugs. N-cyclopropyl-4-imidazol-1-ylbenzamide has been shown to modulate the activity of TRPV1, making it a useful tool for studying the channel's function and potential therapeutic applications.

properties

IUPAC Name

N-cyclopropyl-4-imidazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-13(15-11-3-4-11)10-1-5-12(6-2-10)16-8-7-14-9-16/h1-2,5-9,11H,3-4H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXDQPBPBBDJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-4-imidazol-1-ylbenzamide

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